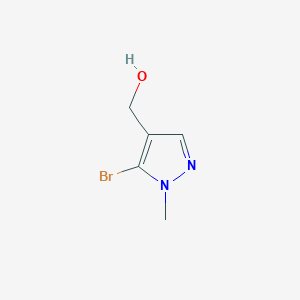
3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine (3-Br-5-MIP) is an organobromine compound that is widely used in scientific research. It has been studied for its various applications in the fields of chemistry, biochemistry, pharmacology, and medicine. 3-Br-5-MIP has been found to be a useful tool for the synthesis of various compounds, as well as for its potential therapeutic applications.
Applications De Recherche Scientifique
3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine has been studied for its various scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of peptide-based drugs and in the synthesis of organobromine compounds. Additionally, 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine has been used in the synthesis of various polymers and other materials.
Mécanisme D'action
The mechanism of action of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds. It is thought to interact with the reactants and facilitate their reaction. Additionally, it is believed that 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine may act as an inhibitor of certain enzymes and may interact with certain receptors in the body.
Biochemical and Physiological Effects
3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. Additionally, 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine has been found to have an effect on the activity of certain enzymes, such as cytochrome P450. It has also been found to have an effect on the activity of certain hormones, such as melatonin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine in laboratory experiments are that it is relatively inexpensive and easy to obtain. Additionally, it has been found to be a useful tool for the synthesis of various compounds. The limitations of using 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine in laboratory experiments are that it is a highly reactive compound and it can be toxic in high concentrations.
Orientations Futures
The future directions for research on 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine include further investigation into its potential therapeutic applications. Additionally, further research should be conducted on the biochemical and physiological effects of the compound. Additionally, further research should be conducted on the potential interactions between 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine and other compounds, as well as the potential interactions between 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine and various receptors in the body. Finally, further research should be conducted on the potential uses of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine in the synthesis of various compounds and materials.
Méthodes De Synthèse
3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine can be synthesized through a variety of methods. It can be synthesized from the reaction of bromine and 1-methyl-1H-imidazol-2-yl)pyridine in aqueous solution at room temperature. The reaction yields a yellow-brown solution that contains 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine. Another synthesis method involves the reaction of bromine and 1-methyl-1H-imidazol-2-yl)pyridine in a polar solvent such as DMSO or DMF. This reaction yields a yellow-brown solution that contains 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine involves the bromination of 5-(1-methyl-1H-imidazol-2-yl)pyridine using bromine in acetic acid.", "Starting Materials": [ "5-(1-methyl-1H-imidazol-2-yl)pyridine", "Bromine", "Acetic acid" ], "Reaction": [ "To a solution of 5-(1-methyl-1H-imidazol-2-yl)pyridine in acetic acid, add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours until the reaction is complete.", "Quench the reaction by adding water and stirring.", "Extract the product with an organic solvent such as dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the product by recrystallization from a suitable solvent." ] } | |
Numéro CAS |
1368049-50-6 |
Nom du produit |
3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine |
Formule moléculaire |
C9H8BrN3 |
Poids moléculaire |
238.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



